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This guide provides a comprehensive evaluation of the clinical activity of ART0380, a selective
Ataxia telangiectasia and Rad3-related (ATR) inhibitor, in tumors with Ataxia-Telangiectasia
Mutated (ATM) deficiency. The performance of ART0380 is objectively compared with other
therapeutic alternatives, supported by available clinical trial data and detailed experimental
methodologies.

Introduction to Synthetic Lethality in ATM-Deficient
Cancers

ATM and ATR are crucial kinases in the DNA Damage Response (DDR) pathway. While ATM
primarily responds to double-strand breaks, ATR is activated by single-strand DNA breaks and
replication stress.[1] In cancer cells with a loss-of-function mutation in the ATM gene, the ATR
pathway becomes the primary mechanism for managing DNA damage and replication stress,
creating a dependency.[1] This vulnerability allows for a "synthetic lethality" approach, where
inhibiting ATR in ATM-deficient cancer cells leads to catastrophic DNA damage and selective
tumor cell death, while sparing healthy cells with functional ATM.[1] ART0380, also known as
alnodesertib, is an oral, selective small molecule inhibitor of ATR designed to exploit this
synthetic lethal relationship.[2][3]

ARTO0380: Clinical Activity and Mechanism of Action
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ARTO0380 is being investigated in the STELLA Phase 1/2a clinical trial (NCT04657068) in
combination with low-dose irinotecan, a topoisomerase | inhibitor that induces replication
stress, thereby amplifying the synthetic lethal effect.[4][5] The rationale for this combination is
to enhance the replication stress in tumor cells, making them even more susceptible to ATR
inhibition.[5]

Signaling Pathway of ATR Inhibition in ATM-Negative
Tumors
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Caption: ATM/ATR signaling in normal vs. ATM-deficient cells treated with ART0380.

Clinical Performance of ART0380

The STELLA trial has shown promising results for ART0380 in combination with low-dose
irinotecan in patients with advanced solid tumors.
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Overall Response

Median Duration of

Patient Population Reference
Rate (ORR) Response (mDoR)
ATM-negative 50% 5.7 months [41[6]
ATM-deficient
) 37% Not Reported [41[6]
(negative or low)
ATM-low 22% Not Reached [6]

Comparison with Alternative ATR Inhibitors

Several other ATR inhibitors are in clinical development, targeting similar patient populations.
Direct comparison is challenging due to variations in trial design, patient populations, and

whether they are administered as monotherapy or in combination.
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. Patient Key Efficacy
Drug Trial Phase . Reference
Population Data
In a Phase 1 trial
with olaparib, 1
_ ATM mutant _ _
Ceralasertib Phase 2 ) of 5 patients with
advanced solid ) [7]
(AZD6738) (PLANETTE) ATM mutations
tumors
had a complete
response.
In combination
with irinotecan, 2
partial responses
Berzosertib ATM mutant solid  were observed in
Phase 1 ) ) [8]
(M6620/VX-970) tumors patients with
pancreatic
cancer and ATM
alterations.
9% partial
, response rate
) ) Advanced solid
Elimusertib ) and 56% stable
Phase 1b tumors with ATM ] ] [5]
(BAY1895344) | disease in
0SS

patients with
ATM loss.

Comparison with PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are another class of drugs that exploit

synthetic lethality in tumors with DNA repair deficiencies. While approved for BRCA-mutated

cancers, their efficacy in ATM-deficient tumors is also under investigation.
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. Patient Key Efficacy
Drug Trial Phase . Reference
Population Data
Preclinical
studies show
sensitivity in
o ATM-deficient
ATM-deficient ]
o o ) cell lines. Some
) Preclinical/Clinic lymphoid and o i
Olaparib clinical benefit [4119]
al colorectal ]
observed in
cancers _
gastric and
prostate cancers
with low ATM
expression.
Advanced solid
Phase 2 tumors with ATM
Talazoparib (JAVELIN defect (in Trial ongoing.
BRCA/ATM) combination with
avelumab)
0% response
) Phase 2 MCRPC with rate in men with
Rucaparib ) 10]
(TRITON2) ATM alterations ATM or CDK12

alterations.

Experimental Protocols
ARTO0380 (STELLA Trial - NCT04657068)

o Study Design: A Phase 1/2a, open-label, multi-center study.[11]

» Patient Population: Patients with advanced or metastatic solid tumors, including a cohort with

tumors that do not express ATM protein as determined by immunohistochemistry (IHC).[11]

o Treatment Regimen: ART0380 administered orally in combination with low-dose irinotecan.
The recommended Phase 2 dose (RP2D) is ART0380 (200mg) on days 1-3 and 8-10, and
irinotecan (60mg/m?2) on days 1 and 8 of a 21-day cycle.[4]
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* Primary Objectives: To assess the safety, tolerability, and preliminary efficacy of ART0380.
[11]

Generalized Experimental Workflow for Evaluating ATR
Inhibitors
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Caption: Generalized experimental workflow for clinical evaluation of ATR inhibitors.

Conclusion

ARTO0380, in combination with low-dose irinotecan, has demonstrated significant clinical activity
in patients with ATM-negative solid tumors, showing a promising 50% overall response rate in
this heavily pre-treated population.[4][6] This provides strong evidence for the synthetic lethality
strategy targeting the ATR pathway in ATM-deficient cancers.

Compared to other ATR inhibitors in development, ART0380's data in a specifically defined
ATM-negative population appears robust. However, cross-trial comparisons should be made
with caution due to differing methodologies. While PARP inhibitors have shown efficacy in
some ATM-deficient settings, their benefit in solid tumors with ATM loss is less clear, and in
some cases, such as prostate cancer, ATR inhibitors may be more effective.[10]

Further investigation, including randomized controlled trials, is necessary to definitively
establish the position of ART0380 in the treatment landscape for ATM-negative cancers. The
ongoing and planned expansion studies for ART0380 will be crucial in providing more mature
data and further clarifying its clinical benefit.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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